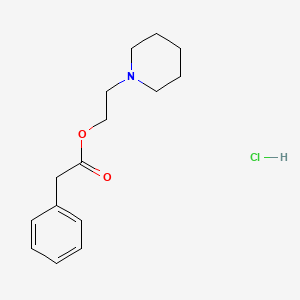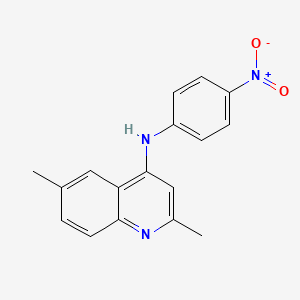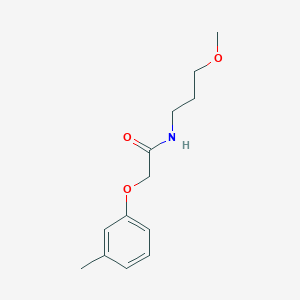![molecular formula C21H14N4O4S2 B5138507 N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5138507.png)
N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, commonly known as NTB, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of NTB is not fully understood. However, it has been suggested that NTB exerts its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. NTB has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, NTB has been found to scavenge free radicals and inhibit lipid peroxidation, thereby exhibiting its antioxidant activity.
Biochemical and Physiological Effects
NTB has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. NTB has also been found to inhibit the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, NTB has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using NTB in lab experiments is its potent antitumor activity against various types of cancer cells. Additionally, NTB exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using NTB in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on NTB. One of the directions is to explore the potential of NTB as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to elucidate the mechanism of action of NTB and to identify its molecular targets. Moreover, the development of novel formulations of NTB with improved solubility and bioavailability is also an area of future research. Finally, the potential of NTB as a therapeutic agent for the treatment of inflammatory diseases and microbial infections also requires further investigation.
Conclusion
NTB is a novel chemical compound that exhibits potent antitumor activity, anti-inflammatory and antioxidant properties, and antimicrobial activity. Its multi-step synthesis method and limited solubility in water may pose challenges in lab experiments. However, its potential applications in various scientific fields make it a promising candidate for further research. Future studies on NTB should focus on exploring its chemotherapeutic potential, elucidating its mechanism of action, and developing novel formulations with improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of NTB involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 2-naphthylacetic acid with thiosemicarbazide in the presence of acetic anhydride to obtain 2-(2-naphthyl)-2-oxoethylthiosemicarbazide. The second step involves the cyclization of the obtained compound with thionyl chloride to form 5-(2-naphthyl)-1,3,4-thiadiazol-2-amine. The final step involves the reaction of 5-(2-naphthyl)-1,3,4-thiadiazol-2-amine with 4-nitrobenzoyl chloride in the presence of triethylamine to obtain NTB.
Applications De Recherche Scientifique
NTB has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. NTB has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, NTB has been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[5-(2-naphthalen-2-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4S2/c26-18(16-6-5-13-3-1-2-4-15(13)11-16)12-30-21-24-23-20(31-21)22-19(27)14-7-9-17(10-8-14)25(28)29/h1-11H,12H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHORHHREYYQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-propyn-1-yl 4-[(2,4-dinitrophenyl)amino]butanoate](/img/structure/B5138431.png)

![3-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]acrylamide](/img/structure/B5138441.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B5138447.png)
![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![17-(4-iodophenyl)-1,8-dimethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5138489.png)
![2-(3,4-dimethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5138492.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3,5-dimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5138515.png)
![N-{1-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5138522.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)
![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)